molecular formula C11H18BrNO2 B2522201 Tert-butyl (3E)-3-(bromomethylidene)piperidine-1-carboxylate CAS No. 1937323-27-7

Tert-butyl (3E)-3-(bromomethylidene)piperidine-1-carboxylate

Katalognummer: B2522201
CAS-Nummer: 1937323-27-7
Molekulargewicht: 276.17 g/mol
InChI-Schlüssel: OWDCTRVGDDVPQZ-CLFYSBASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (3E)-3-(bromomethylidene)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a bromomethylidene group and a tert-butyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3E)-3-(bromomethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with brominating agents under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced control over reaction conditions and improved safety. These systems allow for the efficient and scalable synthesis of tert-butyl esters, including this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (3E)-3-(bromomethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethylidene group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding piperidine derivative.

    Oxidation Reactions: Oxidation of the piperidine ring can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethylformamide) at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Major Products Formed

    Substitution: Substituted piperidine derivatives.

    Reduction: Reduced piperidine derivatives.

    Oxidation: Oxidized piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl (3E)-3-(bromomethylidene)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl (3E)-3-(bromomethylidene)piperidine-1-carboxylate involves its interaction with molecular targets through its bromomethylidene group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperidine ring may also interact with specific receptors or enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Tert-butyl (3E)-3-(bromomethylidene)piperidine-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H18_{18}BrNO2_2
  • Molecular Weight : 276.17 g/mol
  • CAS Number : 1937323-27-7
  • IUPAC Name : this compound

The compound features a piperidine ring with a bromomethylidene group and a tert-butyl ester, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modulation of enzyme activities and receptor functions, which may result in various pharmacological effects.

Key Mechanisms:

  • Covalent Bond Formation : The bromomethylidene group can react with nucleophiles, altering the function of target proteins.
  • Receptor Interaction : The piperidine ring may engage with specific receptors, influencing signaling pathways.

Anticancer Potential

Research indicates that derivatives of piperidine compounds, including this compound, have shown promise in cancer therapy. For instance, compounds similar to this one have been investigated for their ability to inhibit protein kinase B (AKT), which plays a critical role in cell survival and proliferation.

Neuroprotective Effects

Some studies suggest that piperidine derivatives can exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The exact mechanisms remain under investigation, but the modulation of neurotransmitter systems is a likely pathway.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylateC11_{11}H18_{18}BrNO2_2Similar anticancer properties
Tert-butyl 4-(bromomethyl)piperazine-1-carboxylateC11_{11}H18_{18}BrN2_2O2_2Investigated for neuroprotective effects
GSK690693C16_{16}H19_{19}BrN2_2OAKT inhibitor; potential in leukemia treatment

Case Studies and Research Findings

  • Inhibition of Protein Kinase B : A study demonstrated that related compounds could effectively inhibit AKT, leading to reduced cell proliferation in acute lymphoblastic leukemia cell lines .
  • Synthesis and Biological Evaluation : Research focused on the synthesis of various piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The introduction of a bromomethylidene group was shown to significantly affect the compound's reactivity and biological profile .
  • Neuroprotective Studies : Investigations into the neuroprotective effects of piperidine derivatives indicated potential therapeutic applications in treating neurodegenerative diseases. These studies emphasized the need for further research into specific mechanisms and efficacy .

Eigenschaften

CAS-Nummer

1937323-27-7

Molekularformel

C11H18BrNO2

Molekulargewicht

276.17 g/mol

IUPAC-Name

tert-butyl (3Z)-3-(bromomethylidene)piperidine-1-carboxylate

InChI

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h7H,4-6,8H2,1-3H3/b9-7-

InChI-Schlüssel

OWDCTRVGDDVPQZ-CLFYSBASSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(=CBr)C1

Isomerische SMILES

CC(C)(C)OC(=O)N1CCC/C(=C/Br)/C1

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC(=CBr)C1

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.